5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is notable for its biological activity and potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules, including anticancer agents. The compound is also recognized for its role in enzyme inhibition studies and receptor binding investigations.
The compound is classified under the category of pyrimidines, which are aromatic organic compounds with diverse biological activities. The unique substitution pattern of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione contributes to its distinct chemical and biological properties, making it a subject of interest in both academic and industrial research settings.
The synthesis of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with benzylamine. A commonly employed method utilizes non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions. This approach not only enhances yield but also improves the safety profile during synthesis.
The molecular structure of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted at the 5-position with a benzylamino group. The compound's IUPAC name reflects its structure: 6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione.
Key structural data includes:
5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions:
Common reagents used include benzylamine for initial synthesis and carboxylic acids for further functionalization. The products formed from these reactions can include carboxamidouracils, which serve as precursors for xanthine derivatives.
The mechanism of action for 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. Its derivatives have been shown to exhibit selective inhibition of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. This selective inhibition is crucial for developing targeted cancer treatments that minimize side effects while maximizing therapeutic efficacy .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations essential for further chemical modifications.
5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione has several significant applications in scientific research:
5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione represents a structurally optimized derivative within the pyrimidine-2,4-dione scaffold, a privileged heterocyclic system in medicinal chemistry. Its core structure features the uracil backbone—a fundamental component of RNA nucleobases—modified at the C5 position by a benzylamino substituent (-NH-CH₂-C₆H₅). This benzylamino group confers distinct electronic and steric properties, enhancing the molecule’s capacity for targeted interactions with biological macromolecules [1] [3]. The compound’s systematic name, 5-(Benzylamino)-2,4(1H,3H)-pyrimidinedione, and alternative designations (5-(Benzylamino)uracil; 5-Benzylamino-1H-pyrimidine-2,4-dione) underscore its relationship to endogenous pyrimidines while highlighting its synthetic modification [1].
The molecular architecture enables versatile hydrogen-bonding interactions: the N1-H, N3-H, and C2/C4 carbonyl groups act as hydrogen bond donors/acceptors, while the benzylamino -NH- facilitates additional donor capacity. This allows for multi-point recognition in biological targets, a feature exploited in rational drug design [3] [9]. Computational analyses (e.g., density functional theory) suggest that the benzyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted uracil—a critical factor in bioavailability [9]. With a molecular weight of 217.23 g/mol (C₁₁H₁₁N₃O₂), this compound occupies a favorable chemical space for lead optimization, balancing solubility and permeability [1].
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₁₁H₁₁N₃O₂ |
Molecular Weight | 217.23 g/mol |
Canonical SMILES | C1=CC=C(C=C1)CNC2=CNC(=O)NC2=O |
InChI Key | PBRBBWKUUQNONR-UHFFFAOYSA-N |
Key Modification Site | C5-position of uracil scaffold |
Synthetic accessibility further elevates its drug discovery utility. The molecule can be synthesized via nucleophilic substitution on 5-halouracils using benzylamine, or through multi-component condensations involving benzyl isocyanates and β-dicarbonyl compounds [3] [8]. Advanced spectroscopic techniques, including high-resolution mass spectrometry (Q Exactive Orbitrap) and FT-based NMR, enable precise structural validation—critical for quality control in medicinal chemistry programs [1].
Pyrimidine-2,4-diones (uracils) have evolved from fundamental biomolecules to sophisticated drug scaffolds over seven decades. The 1950s–1970s witnessed foundational discoveries, exemplified by 5-fluorouracil (5-FU), which remains a first-line chemotherapeutic. 5-FU’s mechanism—thymidylate synthase (TS) inhibition—revolutionized oncology by exploiting the uracil scaffold’s role in nucleotide metabolism [6] [9]. This era established that C5/C6 modifications could profoundly alter bioactivity, sparking interest in analogues like 5-(Benzylamino)uracil [3] [6].
The 1980s–2000s saw diversification into antiviral and antimicrobial agents. Zidovudine (AZT), a 3'-azido-modified thymidine analogue, highlighted pyrimidine diones' antiviral potential against HIV. Concurrently, 5-substituted uracils emerged as anti-infective leads: derivatives with alkyl, aryl, or amino groups at C5 exhibited activity against Mycobacterium tuberculosis (Mtb) and resistant bacteria [2] [9]. For instance, pyrimidine–isatin hybrids demonstrated MIC values of <1 μg/mL against Mtb by inhibiting fatty acid biosynthesis [2]. This period validated 5-(Benzylamino)uracil’s structural framework as a versatile pharmacophore for anti-infective discovery.
Era | Compound (Example) | Therapeutic Application | Structural Modification |
---|---|---|---|
1950s-1970s | 5-Fluorouracil | Solid Tumors (TS Inhibition) | C5-Fluorination |
1980s-2000s | Zidovudine (AZT) | HIV Antiretroviral | Sugar-Modified Nucleoside |
2000s-Present | Trifluridine | Antiviral (Herpes) | C5-Trifluoromethyl |
Modern Era | 5-(Benzylamino) Analogues | Anti-TB, Kinase Inhibition (Research) | C5-Benzylamino Functionalization |
Contemporary research (2010s–present) leverages advanced synthetic and screening technologies to expand this chemotype’s scope. Sustainable synthesis methods—microwave assistance, ultrasonication, and photochemistry—enable rapid generation of libraries, including 5-(Benzylamino)uracil derivatives [3] [8]. These compounds now target diverse pathways:
Synthetic Era | Methodology | Advantage | Application to 5-(Benzylamino)uracil |
---|---|---|---|
Traditional | Biginelli Reaction | One-pot, three-component condensation | Limited (Requires specific aldehydes) |
Modern | Microwave-Assisted Synthesis | Reduced reaction time (minutes vs. hours) | High-yield C5 amination |
Sustainable | Ultrasonication/Photochemistry | Energy efficiency, greener solvents | Eco-friendly benzylamino functionalization |
The trajectory underscores 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione’s role as both a standalone scaffold and a strategic intermediate. Its synthesis exemplifies "molecular hybridization"—fusing bioactive motifs (benzylamine’s lipophilicity with uracil’s hydrogen-bonding profile)—to address emerging therapeutic challenges, from drug-resistant infections to oncology target modulation [2] [3] [9].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9